Dihydrocornin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrocornin is a natural iridoid glucoside, a type of compound commonly found in plants. Iridoid glucosides are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties . This compound is specifically isolated from plants like Cornus officinalis and Cornus florida .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dihydrocornin typically involves the extraction from plant materials. The process begins with the extraction of the plant material using solvents like ethanol or methanol. The crude extract is then subjected to chromatographic techniques such as thin-layer chromatography (TLC) and column chromatography to isolate pure this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources. The leaves of Cornus officinalis are extracted multiple times with ethanol at room temperature. The combined extracts are concentrated under reduced pressure to yield a residue, which is then purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Dihydrocornin undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation of this compound can lead to the formation of oxidized iridoid derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Dihydrocornin has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of dihydrocornin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Cornin: Another iridoid glucoside with similar biological activities.
Hastatoside: Known for its anti-inflammatory and antioxidant properties.
Loganin: An iridoid glucoside with potential therapeutic applications.
Uniqueness
Dihydrocornin is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to modulate multiple pathways makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H26O10 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
methyl (1S,4aS,5R,7S,7aR)-5-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C17H26O10/c1-6-3-8(19)11-7(15(23)24-2)5-25-16(10(6)11)27-17-14(22)13(21)12(20)9(4-18)26-17/h5-6,8-14,16-22H,3-4H2,1-2H3/t6-,8+,9+,10+,11-,12+,13-,14+,16-,17-/m0/s1 |
InChI Key |
MTMCJGRBRGDLOQ-MBCHPVDHSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Canonical SMILES |
CC1CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.